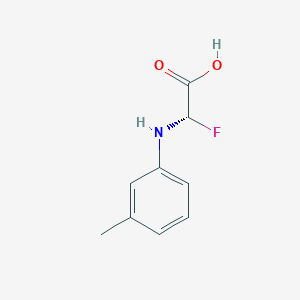
6-Amino-3-ethylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-ethylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound features an amino group at the 6th position, an ethyl group at the 3rd position, and a carbonyl group at the 4th position of the quinazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-ethylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-aminobenzamide with ethyl acetoacetate under acidic or basic conditions to form the quinazolinone ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the carbonyl group or other functional groups.
Substitution: The amino and ethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino or ethyl positions.
Scientific Research Applications
6-Amino-3-ethylquinazolin-4(3H)-one has a wide range of scientific research applications, including:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Quinazolinone derivatives have shown promise as potential therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-3-ethylquinazolin-4(3H)-one depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The amino and ethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The carbonyl group at the 4th position may also play a role in the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the ethyl group at the 3rd position.
3-Ethylquinazolin-4(3H)-one: Lacks the amino group at the 6th position.
Quinazolin-4(3H)-one: Lacks both the amino and ethyl groups.
Uniqueness
6-Amino-3-ethylquinazolin-4(3H)-one is unique due to the presence of both the amino and ethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific research and industrial applications.
Properties
CAS No. |
873850-10-3 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-amino-3-ethylquinazolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-2-13-6-12-9-4-3-7(11)5-8(9)10(13)14/h3-6H,2,11H2,1H3 |
InChI Key |
NVDSESSQTFBPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydroimidazo[1,2-b]isoquinolin-5(1H)-one](/img/structure/B11907532.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-7-amine hydrochloride](/img/structure/B11907534.png)
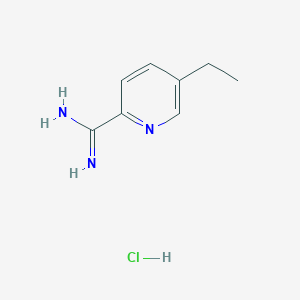
![4-Methyl-1,2-dihydroimidazo[1,2-a]quinoxaline](/img/structure/B11907564.png)
![7-tert-Butyl-1-oxaspiro[3.5]nonane](/img/structure/B11907570.png)

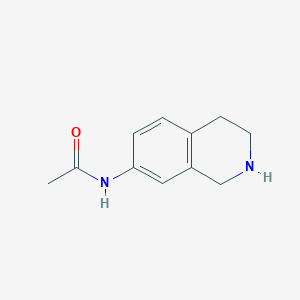
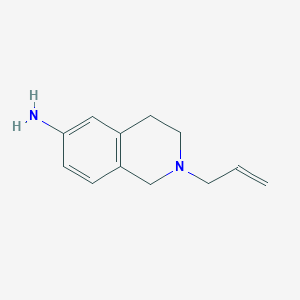

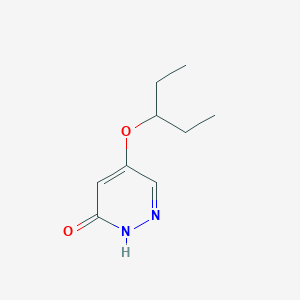
![6-Chloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907591.png)

